Cas no 1339885-11-8 ((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine)

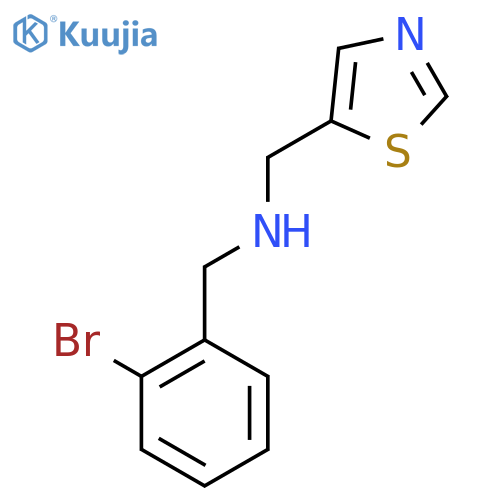

1339885-11-8 structure

商品名:(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 化学的及び物理的性質

名前と識別子

-

- [(2-Bromophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

- [(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine

- 5-Thiazolemethanamine, N-[(2-bromophenyl)methyl]-

- (2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine

-

- インチ: 1S/C11H11BrN2S/c12-11-4-2-1-3-9(11)5-13-6-10-7-14-8-15-10/h1-4,7-8,13H,5-6H2

- InChIKey: YCEOCNFFOQMOLV-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=CC=1CNCC1=CN=CS1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 191

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 53.2

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-160817-0.5g |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 0.5g |

$713.0 | 2023-06-04 | ||

| Enamine | EN300-160817-0.25g |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 0.25g |

$683.0 | 2023-06-04 | ||

| Enamine | EN300-160817-5.0g |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 5g |

$2152.0 | 2023-06-04 | ||

| Enamine | EN300-160817-500mg |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 500mg |

$535.0 | 2023-09-23 | ||

| Enamine | EN300-160817-1000mg |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 1000mg |

$557.0 | 2023-09-23 | ||

| Enamine | EN300-160817-2500mg |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 2500mg |

$1089.0 | 2023-09-23 | ||

| Enamine | EN300-160817-1.0g |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 1g |

$743.0 | 2023-06-04 | ||

| Enamine | EN300-160817-0.05g |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 0.05g |

$624.0 | 2023-06-04 | ||

| Enamine | EN300-160817-2.5g |

[(2-bromophenyl)methyl][(1,3-thiazol-5-yl)methyl]amine |

1339885-11-8 | 2.5g |

$1454.0 | 2023-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002175-1g |

[(2-Bromophenyl)methyl](1,3-thiazol-5-ylmethyl)amine |

1339885-11-8 | 95% | 1g |

¥3717.0 | 2023-04-03 |

(2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

1339885-11-8 ((2-bromophenyl)methyl(1,3-thiazol-5-yl)methylamine) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量